Roxatidine Hemioxalate is derived from the synthesis of various chemical intermediates, specifically designed to enhance its efficacy and bioavailability. It belongs to the class of small molecules and is recognized for its competitive inhibition of histamine at the parietal cell H2 receptors, distinguishing it from other medications in the same category such as Ranitidine and Famotidine.
Industrial production often scales these methods for efficiency while ensuring compliance with pharmaceutical standards for purity and yield .
Roxatidine Hemioxalate undergoes several chemical reactions that are significant for its synthesis and functional properties:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The outcomes of these reactions depend on specific conditions applied during synthesis .
Roxatidine Hemioxalate acts primarily as a specific and competitive antagonist at the histamine H2 receptors located on parietal cells in the stomach. The mechanism can be outlined as follows:
Pharmacokinetics indicate that Roxatidine is well absorbed orally with a bioavailability ranging from 80% to 90%, contributing to its effectiveness in clinical applications .
These properties are crucial for understanding the compound's behavior in biological systems and its pharmacological efficacy .
Roxatidine Hemioxalate has significant scientific applications primarily in gastroenterology due to its role as an H2 receptor antagonist:
Roxatidine hemioxalate (CAS 110925-92-3) is a salt complex formed between roxatidine (a histamine H₂-receptor antagonist) and oxalic acid in a 2:1 stoichiometric ratio. Its molecular formula is C₁₉H₂₈N₂O₇, representing two molecules of roxatidine (C₁₇H₂₆N₂O₃) paired with one molecule of oxalic acid (C₂H₂O₄), where the oxalate acts as a counterion [8] [9]. The core structure of roxatidine comprises:
Table 1: Atomic Composition of Roxatidine Hemioxalate
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 19 | Backbone of roxatidine and oxalate |
Hydrogen (H) | 28 | Saturation of organic chains |
Nitrogen (N) | 2 | Piperidine ring and amide group |
Oxygen (O) | 7 | Ether, hydroxyacetamide, oxalate carboxylate |
Roxatidine hemioxalate is a white to off-white crystalline solid with a melting point of 158–165°C [8]. Its solubility profile includes:
Table 2: Physicochemical Properties of Roxatidine Hemioxalate
Property | Value/Characteristic | Conditions |
---|---|---|
Molecular Weight | 396.43 g/mol | - |
Melting Point | 158–165°C | - |
Solubility | Slight in H₂O; Moderate in DMSO | 25°C |
Storage Temperature | 0–4°C (short term); –20°C (long term) | Dark, dry environment |
Crystal System | Monoclinic | Solid state |
Roxatidine Acetate (CAS 78628-28-1) is a prodrug ester of roxatidine, metabolized in vivo by esterases to release the active moiety. Unlike the hemioxalate salt, it is administered as acetate hydrochloride (C₁₉H₂₈N₂O₄·HCl, MW 348.45 + 36.46) [3] [9]. It lacks the oxalate counterion and exhibits higher aqueous solubility but lower crystallinity.
Roxatidine-d10 Hemioxalate (CAS 1794756-35-6) is a deuterated isotopologue where ten hydrogens are replaced by deuterium atoms (C₁₇H₁₆D₁₀N₂O₃·¹⁄₂C₂H₂O₄, MW 361.50). This isotopic labeling shifts its molecular weight from 396.43 (unlabeled) to 406.50, enabling precise quantification via mass spectrometry without altering chemical behavior. It serves exclusively as an analytical internal standard [4] [5] [9].
Table 3: Comparative Analysis of Roxatidine Derivatives
Compound | Molecular Formula | Molecular Weight | Primary Use | Distinguishing Feature |
---|---|---|---|---|
Roxatidine Hemioxalate | C₁₉H₂₈N₂O₇ | 396.43 g/mol | Active pharmaceutical ingredient | Oxalate salt; crystalline |
Roxatidine Acetate·HCl | C₁₉H₂₈N₂O₄·HCl | 384.90 g/mol | Prodrug | Ester hydrolyzed in vivo |
Roxatidine-d10 Hemioxalate | C₁₇H₁₆D₁₀N₂O₃·¹⁄₂C₂H₂O₄ | 361.50 g/mol | Mass spectrometry internal standard | Deuterium labels; non-therapeutic |
The oxalate salt provides superior crystallinity and handling properties over the acetate hydrochloride, while the deuterated variant is critical for avoiding matrix effects in pharmacokinetic assays [4] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1